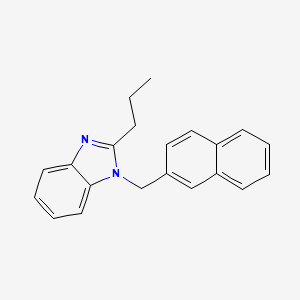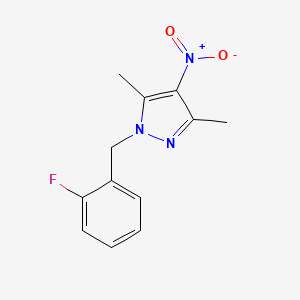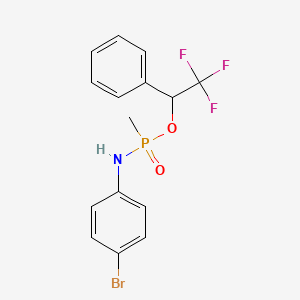
1-(2-naphthylmethyl)-2-propyl-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-naphthylmethyl)-2-propyl-1H-benzimidazole, commonly known as NPB, is a benzimidazole derivative that has been widely studied for its potential use in various scientific applications. NPB is a highly versatile compound that has been shown to possess a wide range of biochemical and physiological effects. In
作用機序
The mechanism of action of NPB is not fully understood, but it is believed to involve the interaction of NPB with various receptors and enzymes in the body. NPB has been shown to interact with the dopamine D2 receptor, which may explain its potential use in the treatment of Parkinson's disease. NPB has also been shown to inhibit the activity of acetylcholinesterase, which may explain its potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
NPB has been shown to possess a wide range of biochemical and physiological effects. NPB has been shown to increase the release of dopamine in the brain, which may explain its potential use in the treatment of Parkinson's disease. NPB has also been shown to improve cognitive function and memory, which may explain its potential use in the treatment of Alzheimer's disease. NPB has also been shown to possess antioxidant properties, which may explain its potential use in the treatment of various oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of NPB is its versatility. NPB can be easily synthesized and purified, which makes it an ideal compound for use in various scientific applications. NPB is also relatively stable and can be stored for long periods of time without degradation. However, one of the main limitations of NPB is its potential toxicity. NPB has been shown to possess some toxic effects in vitro, which may limit its use in certain applications.
将来の方向性
There are many future directions for research on NPB. One area of research that is currently being explored is the development of new NPB derivatives with improved properties. For example, researchers are currently working on developing NPB derivatives that possess improved hole-transporting properties for use in OLEDs and OPVs. Another area of research that is currently being explored is the use of NPB in the treatment of various diseases. Researchers are currently studying the potential use of NPB in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative diseases. Overall, NPB is a highly versatile compound that has the potential to be used in a wide range of scientific applications.
合成法
The synthesis of NPB involves the reaction of 2-naphthylmethylamine and 2-(propylthio)benzimidazole in the presence of a catalyst. The reaction produces NPB as the main product, along with some impurities. The purity of NPB can be increased through various purification techniques, such as column chromatography or recrystallization.
科学的研究の応用
NPB has been extensively studied for its potential use in various scientific applications. One of the most promising applications of NPB is in the field of organic electronics. NPB has been shown to possess excellent hole-transporting properties, which makes it an ideal material for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). NPB has also been studied for its potential use in field-effect transistors (FETs) and sensors.
特性
IUPAC Name |
1-(naphthalen-2-ylmethyl)-2-propylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2/c1-2-7-21-22-19-10-5-6-11-20(19)23(21)15-16-12-13-17-8-3-4-9-18(17)14-16/h3-6,8-14H,2,7,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVKFLQXOITHKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2E)-N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B6118132.png)
![7-bromo-1-methyl-1,2,3,4-tetrahydrobenzo[b]-1,8-naphthyridin-5-amine oxalate](/img/structure/B6118135.png)
![N-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-(1H-1,2,4-triazol-5-yl)ethanamine](/img/structure/B6118141.png)
![N-methyl-2-(3-pyridinyl)-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]acetamide](/img/structure/B6118145.png)
![N-(2,5-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B6118153.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-(1-phenylbutyl)benzamide](/img/structure/B6118158.png)
![1-{[1-(2-ethoxybenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate](/img/structure/B6118163.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-(9-oxo-10(9H)-acridinyl)acetohydrazide](/img/structure/B6118167.png)
![6-methyl-2-({2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}thio)-4-pyrimidinol](/img/structure/B6118174.png)
![4,4,4-trifluoro-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide](/img/structure/B6118178.png)
![[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)](/img/structure/B6118180.png)


![4-chloro-N-[4-(dimethylamino)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6118221.png)
